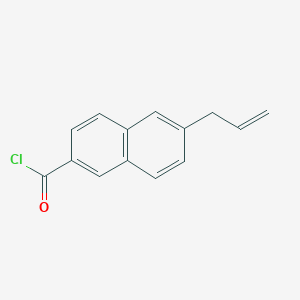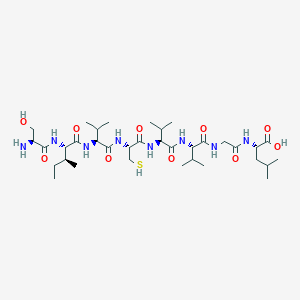
6-(Prop-2-en-1-yl)naphthalene-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Prop-2-en-1-yl)naphthalene-2-carbonyl chloride is an organic compound with a complex structure that includes a naphthalene ring substituted with a prop-2-en-1-yl group and a carbonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Prop-2-en-1-yl)naphthalene-2-carbonyl chloride typically involves the introduction of the prop-2-en-1-yl group to the naphthalene ring followed by the formation of the carbonyl chloride group. One common method involves the Friedel-Crafts acylation reaction, where naphthalene is reacted with prop-2-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting intermediate is then treated with thionyl chloride (SOCl2) to form the carbonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Prop-2-en-1-yl)naphthalene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines or alcohols to form amides or esters, respectively.
Oxidation Reactions: The prop-2-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl chloride group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents like ammonia (NH3) or ethanol (C2H5OH) under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Major Products
Amides: Formed from substitution with amines.
Esters: Formed from substitution with alcohols.
Aldehydes and Carboxylic Acids: Formed from oxidation of the prop-2-en-1-yl group.
Alcohols: Formed from reduction of the carbonyl chloride group.
Applications De Recherche Scientifique
6-(Prop-2-en-1-yl)naphthalene-2-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(Prop-2-en-1-yl)naphthalene-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-2-carbonyl chloride: Lacks the prop-2-en-1-yl group, making it less versatile in certain reactions.
6-(Prop-2-en-1-yl)naphthalene: Lacks the carbonyl chloride group, limiting its reactivity towards nucleophiles.
6-(Prop-2-en-1-yl)benzoyl chloride: Contains a benzene ring instead of a naphthalene ring, affecting its chemical properties and reactivity.
Uniqueness
6-(Prop-2-en-1-yl)naphthalene-2-carbonyl chloride is unique due to the presence of both the prop-2-en-1-yl group and the carbonyl chloride group, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
675124-39-7 |
|---|---|
Formule moléculaire |
C14H11ClO |
Poids moléculaire |
230.69 g/mol |
Nom IUPAC |
6-prop-2-enylnaphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C14H11ClO/c1-2-3-10-4-5-12-9-13(14(15)16)7-6-11(12)8-10/h2,4-9H,1,3H2 |
Clé InChI |
VSJKQLKIGZPNOW-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=CC2=C(C=C1)C=C(C=C2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-ethylsulfonylphenyl)methyl]-6-fluoro-5-[2-(trifluoromethoxy)phenyl]-1H-benzimidazole](/img/structure/B12516837.png)


![3-Butyn-2-ol, 2-methyl-4-[5'-[(trimethylsilyl)ethynyl][2,2'-bipyridin]-5-yl]-](/img/structure/B12516845.png)

![[Ir(dFCF3ppy)2-(5,5trade mark-dCF3bpy)]PF6](/img/structure/B12516852.png)


![1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(phenylmethyl)-](/img/structure/B12516867.png)
![5-[2-(Quinolin-4-yl)ethenyl]benzene-1,3-diol](/img/structure/B12516887.png)
![5-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12516888.png)
![2-(2-Cyclopropyl-2-oxoethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one;hydrochloride](/img/structure/B12516898.png)

